molecular formula C8H11F3N4O2 B1477375 2-Azido-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2098012-61-2

2-Azido-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No. B1477375
CAS RN: 2098012-61-2
M. Wt: 252.19 g/mol
InChI Key: HPRCKUAMYCIJNF-UHFFFAOYSA-N
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Description

2-Azido-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one, commonly referred to as 2-Azido-MTPE, is an organic compound with a wide range of scientific applications. It is a versatile building block for organic synthesis, and has been used in the synthesis of a variety of compounds such as heterocyclic compounds, polymers, and amino acids. 2-Azido-MTPE is also used in the field of biochemistry, as it is a useful tool for studying the structure and function of proteins and enzymes.

Scientific Research Applications

Corrosion Inhibition

2-Azido compounds, including those structurally similar to 2-Azido-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one, have been studied for their corrosion inhibition properties. A study by Das et al. (2017) found that azide complexes can inhibit corrosion on mild steel, highlighting the potential of such compounds in materials science and corrosion engineering (Das et al., 2017).

Synthesis of Complex Compounds

The ability to generate complex compounds through reactions involving azido groups is another significant application. For instance, Allwood et al. (2014) demonstrated the use of a trifluoromethylated azomethine ylide precursor in cycloaddition reactions, which are critical in organic synthesis (Allwood et al., 2014).

Application in Organic Synthesis

2-Azido compounds are instrumental in organic synthesis. Zanatta et al. (2001) explored the synthesis of novel trifluoromethylated β-acetal-diols, demonstrating the synthetic potential of trifluoromethylated compounds, similar to the compound , in producing other complex molecules (Zanatta et al., 2001).

Photoredox Alkylazidation of Alkenes

The use of azides in photoredox reactions represents a novel approach in chemical synthesis. Yang et al. (2020) described a process for alkene alkylazidation using sodium azide, demonstrating the versatility of azido compounds in creating new chemical bonds (Yang et al., 2020).

properties

IUPAC Name

2-azido-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O2/c1-17-7(8(9,10)11)2-3-15(5-7)6(16)4-13-14-12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRCKUAMYCIJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(C1)C(=O)CN=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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